Product packaging for 7-Fluoro-8-methylchroman-4-one(Cat. No.:)

7-Fluoro-8-methylchroman-4-one

Cat. No.: B13032415
M. Wt: 180.17 g/mol
InChI Key: VXMDGXCFAFPEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Fluoro-8-methylchroman-4-one (CAS 1092350-70-3) is an organic compound with the molecular formula C10H9FO2 and a molecular weight of 180.18 g/mol . As a fluorinated chromanone, it belongs to a class of compounds recognized for their significant biological activities and utility in medicinal and agricultural chemistry research . This compound serves as a valuable building block in organic synthesis. Chromanone derivatives are frequently investigated for their diverse biological profiles. Recent scientific research highlights the potential of novel 4-chromanone-derived compounds as effective plant immune inducers . Studies indicate that such compounds can activate the abscisic acid (ABA) signaling pathway in plants, a crucial hormone signal transduction pathway, thereby enhancing resistance against viral diseases like cucumber mosaic virus (CMV) . The structural motif of this compound makes it a promising precursor for developing new agrochemical agents aimed at controlling plant diseases through induced immunity . The product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . Researchers are advised to consult the safety data sheet and adhere to standard laboratory safety protocols while handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9FO2 B13032415 7-Fluoro-8-methylchroman-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

7-fluoro-8-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9FO2/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-3H,4-5H2,1H3

InChI Key

VXMDGXCFAFPEAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OCCC2=O)F

Origin of Product

United States

Synthetic Methodologies for 7 Fluoro 8 Methylchroman 4 One

Retrosynthetic Analysis of 7-Fluoro-8-methylchroman-4-one

A retrosynthetic analysis of this compound reveals several potential disconnection points. The most common approach involves the intramolecular cyclization of a suitably substituted phenol (B47542) derivative. Disconnecting the ether linkage of the chromanone ring leads to an intermediate 2-hydroxy-acylphenone. This intermediate can be further broken down into a disubstituted phenol and an appropriate acylating or alkylating agent.

A primary disconnection strategy involves an intramolecular cyclization, such as a Friedel-Crafts acylation or a Michael addition. This leads back to a key intermediate, a substituted 2-hydroxyphenylpropanoic acid derivative or a 2'-hydroxychalcone (B22705) analogue. The synthesis of this phenolic precursor is crucial and relies on the strategic introduction of the fluorine and methyl groups onto the aromatic ring.

Classical and Established Routes to Substituted Chromanones

Traditional methods for chromanone synthesis have laid the groundwork for the construction of this heterocyclic system. These routes, while sometimes requiring harsh conditions, are robust and well-documented.

Friedel-Crafts Acylation Strategies

One of the most direct methods for forming the chromanone ring is through an intramolecular Friedel-Crafts acylation. This strategy typically begins with a 3-phenoxypropanoic acid. For the synthesis of this compound, the required precursor would be 3-(2-fluoro-3-methylphenoxy)propanoic acid.

The synthesis of this precursor would start from 2-fluoro-3-methylphenol (B1315178). This phenol can be reacted with a 3-halopropanoic acid ester, followed by hydrolysis to yield the desired carboxylic acid. The crucial cyclization step is then promoted by a strong acid, such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA), which facilitates the intramolecular electrophilic aromatic substitution to form the six-membered ketone ring. masterorganicchemistry.com The acyl group will preferentially add to the position para to the activating hydroxyl group and ortho to the methyl group, leading to the desired product.

StepReactantsReagents/ConditionsProduct
12-Fluoro-3-methylphenol, Ethyl 3-bromopropanoateBase (e.g., K2CO3), Solvent (e.g., Acetone)Ethyl 3-(2-fluoro-3-methylphenoxy)propanoate
2Ethyl 3-(2-fluoro-3-methylphenoxy)propanoateAcid or Base Hydrolysis (e.g., NaOH, then H3O+)3-(2-fluoro-3-methylphenoxy)propanoic acid
33-(2-fluoro-3-methylphenoxy)propanoic acidPolyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA), HeatThis compound

Claisen Condensation and Related Approaches

The Claisen condensation provides an alternative route to the β-keto ester core that can be elaborated into a chromanone. organic-chemistry.orgmasterorganicchemistry.com A variation of this approach, the Baker-Venkataraman rearrangement, is often employed for the synthesis of chromones, which can then be reduced to chromanones.

A more direct approach involves the acylation of 2-fluoro-3-methylphenol with an appropriate β-keto ester or its equivalent. For instance, the reaction of the phenoxide of 2-fluoro-3-methylphenol with diketene (B1670635) would yield the acetoacetate (B1235776) ester. Subsequent intramolecular cyclization under acidic conditions would furnish the chromanone ring.

Another related strategy is the Claisen-Schmidt condensation, which typically involves the reaction of a 2'-hydroxyacetophenone (B8834) with an aldehyde. rsc.org For the target molecule, this would require 2'-hydroxy-3'-fluoro-4'-methylacetophenone. This intermediate could potentially be cyclized with a suitable one-carbon electrophile, although this is a less common route for chromanone synthesis.

Reactant 1Reactant 2ConditionsIntermediateProduct
2-Fluoro-3-methylphenolAcetoacetic esterBase, then Acid2-Fluoro-3-methylphenyl acetoacetateThis compound

Modern Catalytic Approaches for Chromanone Synthesis

Recent advances in catalysis have provided milder and more efficient methods for the synthesis of chromanones, including enantioselective approaches for the construction of chiral centers.

Transition Metal-Catalyzed Cyclization and Functionalization Reactions

Palladium-catalyzed reactions have been extensively used in the synthesis of heterocyclic compounds. mdpi.com For the synthesis of this compound, a palladium-catalyzed intramolecular C-O bond formation could be envisioned. Starting with a 2-halophenol derivative, such as 2-bromo-6-fluoro-5-methylphenol, and a suitable propargyl alcohol, a Sonogashira coupling followed by a carbonylative annulation could yield the chromone (B188151), which can be subsequently reduced to the chromanone. ijrpc.com

Ruthenium-catalyzed reactions also offer a pathway to substituted chromanones. For instance, a Ru-H complex can catalyze the deaminative coupling of 2'-hydroxyaryl ketones with amines to form 3-substituted flavanones. sapub.org While not directly applicable to the unsubstituted chromanone, this highlights the potential of transition metal catalysis in functionalizing the chromanone core.

Catalyst SystemReactant 1Reactant 2Reaction TypeProduct
Palladium(0)2-Iodo-6-fluoro-5-methylphenolPropargyl alcoholCarbonylative Cyclization7-Fluoro-8-methylchromone
Hydrogen, Pd/C7-Fluoro-8-methylchromone-ReductionThis compound

Organocatalytic Strategies for Asymmetric Chromanone Construction

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. ijrpc.com For the synthesis of chiral chromanones, organocatalytic Michael additions and aldol (B89426) reactions are particularly relevant. acs.org

An organocatalytic intramolecular oxa-Michael addition of a 2'-hydroxychalcone derivative is a common strategy for synthesizing chiral flavanones (2-arylchromanones). To adapt this for this compound, a suitable precursor would be (E)-1-(2-hydroxy-3-fluoro-4-methylphenyl)prop-2-en-1-one. In the presence of a chiral amine or thiourea (B124793) catalyst, the phenolic hydroxyl group can add to the α,β-unsaturated ketone in an enantioselective manner to form the chromanone ring.

Furthermore, organocatalytic fluorination and methylation reactions could be employed in the synthesis of the key phenolic precursors, offering a modern approach to installing the required substituents with high stereocontrol if a chiral center were desired. ku.ac.ae

Catalyst TypeReactionSubstrateProduct
Chiral Amine (e.g., Proline derivative)Intramolecular oxa-Michael Addition(E)-1-(2-hydroxy-3-fluoro-4-methylphenyl)prop-2-en-1-one(S)- or (R)-7-Fluoro-8-methylchroman-4-one
Chiral ThioureaIntramolecular oxa-Michael Addition(E)-1-(2-hydroxy-3-fluoro-4-methylphenyl)prop-2-en-1-one(S)- or (R)-7-Fluoro-8-methylchroman-4-one

Multi-component Reactions for Complex Chromanone Derivatives

Multi-component reactions (MCRs) have emerged as a powerful tool in synthetic organic chemistry, offering the ability to construct complex molecular architectures in a single, efficient step from three or more starting materials. This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy. In the context of chromanone synthesis, MCRs can provide rapid access to diverse derivatives.

While a specific multi-component reaction for the direct synthesis of this compound is not extensively documented, general MCR strategies for chromanone synthesis can be conceptually applied. For instance, a one-pot reaction involving a substituted phenol, an activated alkene, and a carbonyl compound could potentially be designed. The selection of a 3-fluoro-2-methylphenol (B1296599) as the phenolic component would be a logical starting point to incorporate the desired substitution pattern.

A hypothetical MCR approach could involve the reaction of 3-fluoro-2-methylphenol with an α,β-unsaturated carbonyl compound and a source of the remaining carbon atoms of the pyranone ring. The reaction would likely proceed through a cascade of reactions, such as a Michael addition of the phenol to the unsaturated system, followed by an intramolecular cyclization and dehydration. The efficiency of such a reaction would be highly dependent on the choice of catalysts and reaction conditions to control regioselectivity.

Reactant 1 Reactant 2 Reactant 3 Potential Product Key Transformation
3-Fluoro-2-methylphenolα,β-Unsaturated aldehyde/ketoneCarbonyl sourceThis compound derivativeTandem Michael addition/intramolecular cyclization

Strategic Incorporation of Fluorine and Methyl Substituents

The synthesis of this compound necessitates precise methods for the introduction of both a fluorine atom at the C7 position and a methyl group at the C8 position of the chromanone core. The timing of these introductions—either before or after the formation of the heterocyclic ring—is a critical strategic consideration.

The introduction of a fluorine atom onto an aromatic ring can significantly modulate the biological activity of a molecule. For the synthesis of this compound, regioselective fluorination is paramount.

One common strategy involves the use of electrophilic fluorinating agents. Starting with an appropriately substituted phenol or a pre-formed chromanone, an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® can be employed. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the aromatic ring. For instance, a hydroxyl group is an ortho-, para-director. Therefore, starting with 2-methylphenol, electrophilic fluorination would likely yield a mixture of products, making the synthesis of the desired 3-fluoro-2-methylphenol intermediate challenging.

A more controlled approach would be to start with a precursor where the position of fluorination is pre-determined. For example, a Sandmeyer-type reaction on an appropriately positioned amino group can be utilized to introduce the fluorine atom with high regioselectivity.

Fluorinating Agent Substrate Key Features
N-Fluorobenzenesulfonimide (NFSI)Substituted Phenol/ChromanoneElectrophilic fluorination, regioselectivity dependent on directing groups.
Selectfluor®Substituted Phenol/ChromanoneElectrophilic fluorination, often used for its stability and ease of handling.
Balz-Schiemann ReactionAryl Diazonium SaltNucleophilic fluorination, offers high regioselectivity starting from an amino group.

The introduction of the methyl group at the C8 position can be achieved through several established methods. A common approach is to start with a commercially available or readily synthesized phenol that already contains the methyl group in the desired position, such as 2-methylresorcinol.

Alternatively, a Friedel-Crafts alkylation of a pre-formed chromanone or a phenolic precursor can be employed. However, Friedel-Crafts alkylations are known to be prone to issues of polyalkylation and rearrangement, which could lead to a mixture of products and lower yields of the desired 8-methyl derivative.

A more controlled method for methylation involves the use of organometallic reagents or directed ortho-metalation (DoM). For example, a lithiated chromanone intermediate could react with a methylating agent like methyl iodide to introduce the methyl group at a specific position, guided by a directing group.

Methylation Method Substrate Reagents Key Features
Starting Material SelectionN/A2-Methylphenol derivativeEnsures correct positioning from the outset.
Friedel-Crafts AlkylationPhenol or ChromanoneCH₃Cl / AlCl₃Can suffer from poor regioselectivity and polyalkylation.
Directed ortho-Metalation (DoM)Substituted Aromaticn-BuLi, then CH₃IHigh regioselectivity guided by a directing group.

Comparative Analysis of Synthetic Pathways: Efficiency, Selectivity, and Accessibility

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and disadvantages concerning efficiency, selectivity, and the accessibility of starting materials.

Pathway A: Linear Synthesis from a Pre-substituted Phenol

This is a classical and often reliable approach. The synthesis would commence with a commercially available or readily synthesized phenol, such as 3-fluoro-2-methylphenol. This phenol would then be subjected to a series of reactions to construct the chromanone ring. A common method is the Pechmann condensation or a related cyclization reaction.

Selectivity: This pathway offers excellent control over the substitution pattern, as the substituents are incorporated from the start.

Accessibility: The feasibility of this route is highly dependent on the commercial availability and cost of the starting 3-fluoro-2-methylphenol.

Pathway B: Late-Stage Functionalization

In this strategy, an unsubstituted or differently substituted chroman-4-one is first synthesized, followed by the sequential introduction of the fluoro and methyl groups.

Efficiency: This approach can be efficient if the late-stage functionalization reactions are high-yielding. However, these reactions can sometimes be challenging and require optimization.

Selectivity: Achieving the desired regioselectivity during the late-stage fluorination and methylation can be a significant challenge. The directing effects of the chromanone core and any existing substituents must be carefully considered to avoid the formation of isomeric byproducts.

Accessibility: Unsubstituted chroman-4-one is a readily accessible starting material, making the initial steps of this pathway straightforward.

Pathway C: Convergent Synthesis using Multi-component Reactions

As discussed earlier, a convergent MCR approach could theoretically provide the most direct route to the target molecule.

Efficiency: MCRs are inherently efficient as they combine multiple synthetic steps into a single operation, reducing reaction time, and purification efforts.

Selectivity: The main challenge in a hypothetical MCR for this specific target would be achieving the desired regioselectivity in the assembly of the chromanone ring with the correct placement of the fluoro and methyl groups.

Accessibility: The starting materials for MCRs are often simple and readily available, which is a significant advantage.

Synthetic Pathway Overall Efficiency Regioselectivity Control Starting Material Accessibility Key Advantages Key Disadvantages
A: Linear Synthesis Potentially moderateExcellentDependent on substituted phenolHigh predictability and controlPotentially long and dependent on specific starting materials
B: Late-Stage Functionalization VariableChallengingGenerally goodUtilizes simple starting materialsRisk of isomeric mixtures and low yields in functionalization steps
C: Convergent MCR Potentially highPotentially challengingGenerally goodHigh atom economy and step efficiencyRequires significant development and optimization for specific target

Reaction Chemistry and Derivatization of 7 Fluoro 8 Methylchroman 4 One

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of 7-Fluoro-8-methylchroman-4-one

The benzene ring of this compound is substituted with a fluorine atom, a methyl group, an ether linkage, and is fused to the pyrone ring containing a carbonyl group. The regiochemical outcome of electrophilic aromatic substitution (EAS) is directed by the combined electronic effects of these substituents.

The substituents on the aromatic ring can be classified based on their activating/deactivating and directing effects:

-F (Fluoro): Deactivating and ortho-, para-directing. mdpi.comnih.gov

-CH₃ (Methyl): Activating and ortho-, para-directing. nih.govgu.seresearchgate.netmdpi.com

-O- (Ether): Activating and ortho-, para-directing.

-C=O (Carbonyl): Deactivating and meta-directing. organic-chemistry.orgnepjol.info

In the context of the fused ring system of this compound, the ether oxygen and the methyl group are activating and direct incoming electrophiles to the ortho and para positions relative to themselves. The fluorine atom is deactivating but also directs ortho and para. The carbonyl group is deactivating and directs meta to the electron-withdrawing influence on the benzene ring.

Considering the positions on the benzene ring of this compound, the C-5 and C-6 positions are available for substitution. The directing effects of the existing substituents on these positions are as follows:

Position C-6: This position is para to the activating methyl group at C-8 and ortho to the activating ether oxygen. It is also meta to the deactivating fluorine at C-7.

Position C-5: This position is ortho to the activating methyl group at C-8 and meta to the activating ether oxygen. It is ortho to the deactivating fluorine at C-7. The C-5 position is also ortho to the deactivating carbonyl group of the pyrone ring.

The cumulative effect of these groups suggests that the C-6 position is the most likely site for electrophilic attack due to the strong activating and directing influence of the para-methyl and ortho-ether groups, which outweighs the deactivating effect of the meta-fluorine. The C-5 position is sterically hindered by the adjacent methyl group and deactivated by the ortho-carbonyl group, making it a less favorable site for substitution.

Halogenation of aromatic compounds is a classic example of electrophilic aromatic substitution. fiveable.memasterorganicchemistry.comwikipedia.orglibretexts.orgresearchgate.netrsc.org For this compound, chlorination and bromination are expected to proceed selectively at the C-6 position.

Chlorination: Treatment of this compound with a chlorinating agent such as chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is predicted to yield 6-chloro-7-fluoro-8-methylchroman-4-one. youtube.comyoutube.com

Bromination: Similarly, reaction with bromine (Br₂) and a Lewis acid catalyst such as iron(III) bromide (FeBr₃) would result in the formation of 6-bromo-7-fluoro-8-methylchroman-4-one. nih.govorganic-chemistry.orgcore.ac.ukchemistryworld.com

Reaction Reagents and Conditions Predicted Major Product
Chlorination Cl₂, FeCl₃ 6-Chloro-7-fluoro-8-methylchroman-4-one
Bromination Br₂, FeBr₃ 6-Bromo-7-fluoro-8-methylchroman-4-one

Nitration: Aromatic nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.compharmdguru.comunacademy.com The nitration of this compound is expected to yield 7-Fluoro-8-methyl-6-nitrochroman-4-one as the major product. The reaction conditions need to be carefully controlled to avoid potential side reactions due to the presence of the acid-sensitive ether linkage.

Sulfonation: Aromatic sulfonation is achieved by treating the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated H₂SO₄). wikipedia.orglibretexts.orgmasterorganicchemistry.comwikipedia.orgyoutube.comwikipedia.orglibretexts.org This reaction is reversible. The sulfonation of this compound is predicted to produce 7-Fluoro-8-methyl-4-oxo-chroman-6-sulfonic acid.

Reaction Reagents and Conditions Predicted Major Product
Nitration HNO₃, H₂SO₄ 7-Fluoro-8-methyl-6-nitrochroman-4-one
Sulfonation SO₃, H₂SO₄ 7-Fluoro-8-methyl-4-oxo-chroman-6-sulfonic acid

Nucleophilic Additions and Substitutions at the Carbonyl Center (C-4)

The carbonyl group at the C-4 position of this compound is a key site for nucleophilic attack, leading to a variety of derivatizations.

Organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that readily add to the electrophilic carbon of the carbonyl group. mdpi.comlibretexts.orgresearchgate.netwikipedia.orgorganicchemistrydata.orgmt.comrsc.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org

Grignard Reaction: The reaction of this compound with a Grignard reagent, followed by an acidic workup, is expected to produce a tertiary alcohol. For example, treatment with methylmagnesium bromide (CH₃MgBr) would yield 7-fluoro-4,8-dimethylchroman-4-ol.

Organolithium Reaction: Similarly, organolithium reagents will add to the carbonyl group to form tertiary alcohols. The reaction with n-butyllithium (n-BuLi) would result in the formation of 4-butyl-7-fluoro-8-methylchroman-4-ol.

Reagent Predicted Product
CH₃MgBr, then H₃O⁺ 7-Fluoro-4,8-dimethylchroman-4-ol
n-BuLi, then H₃O⁺ 4-Butyl-7-fluoro-8-methylchroman-4-ol
PhMgBr, then H₃O⁺ 7-Fluoro-8-methyl-4-phenylchroman-4-ol

The carbonyl group of this compound can undergo condensation reactions with various nucleophiles, often involving the acidic α-protons at the C-3 position.

Knoevenagel Condensation: This reaction involves the condensation of an active methylene (B1212753) compound with the carbonyl group, typically catalyzed by a weak base. wikipedia.orgorganicreactions.orgsigmaaldrich.comorganic-chemistry.orgnih.gov For instance, reacting this compound with malononitrile (B47326) in the presence of a base like piperidine (B6355638) would lead to the formation of (7-fluoro-8-methyl-4-oxochroman-3-ylidene)malononitrile after dehydration.

Mannich Reaction: The Mannich reaction is a three-component condensation of an amine, formaldehyde, and a compound with an active hydrogen, such as the C-3 position of the chromanone. nih.govgu.seorganic-chemistry.orgwikipedia.org This reaction would introduce an aminomethyl group at the C-3 position.

Reformatsky Reaction: This reaction involves the addition of an organozinc reagent derived from an α-halo ester to the carbonyl group. wikipedia.orgmt.comrsc.orgwikipedia.orgwikipedia.org The reaction of this compound with ethyl bromoacetate (B1195939) and zinc would yield ethyl 2-(7-fluoro-4-hydroxy-8-methylchroman-4-yl)acetate.

Wittig Reaction: The Wittig reaction provides a method for the synthesis of alkenes from carbonyl compounds and phosphonium (B103445) ylides. masterorganicchemistry.comnih.govyoutube.comorganic-chemistry.orgnih.gov Reacting this compound with a Wittig reagent like methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would result in the formation of 7-fluoro-8-methyl-4-methylenechromane.

Reaction Reagents Predicted Product
Knoevenagel Malononitrile, Piperidine (7-Fluoro-8-methyl-4-oxochroman-3-ylidene)malononitrile
Mannich Formaldehyde, Dimethylamine 3-((Dimethylamino)methyl)-7-fluoro-8-methylchroman-4-one
Reformatsky Ethyl bromoacetate, Zn Ethyl 2-(7-fluoro-4-hydroxy-8-methylchroman-4-yl)acetate
Wittig Ph₃P=CH₂ 7-Fluoro-8-methyl-4-methylenechromane

Reactions Involving the Pyrone Ring: Ring-Opening and Ring-Transformation Reactions

The pyrone ring of this compound can undergo ring-opening or ring-transformation reactions under specific conditions.

Ring-Opening Reactions:

Base-Catalyzed Ring Opening: Strong bases can induce the cleavage of the ether linkage in the pyrone ring. For example, treatment of flavanones (2-phenylchroman-4-ones), which are structurally related to chromanones, with a base can lead to the formation of the corresponding 2'-hydroxychalcone (B22705). nih.govmdpi.comekb.eg A similar reaction with this compound could potentially lead to the formation of a substituted 2'-hydroxydihydrochalcone derivative.

Acid-Catalyzed Ring Opening: Under strong acidic conditions, the ether oxygen can be protonated, making the ring susceptible to nucleophilic attack and subsequent ring opening. nepjol.info

Ring-Transformation Reactions:

Ring Expansion: Certain reactions can lead to the expansion of the six-membered pyrone ring to a seven-membered ring. For instance, the synthesis of benzoxepine (B8326511) derivatives from chromanone precursors has been reported. researchgate.netorganic-chemistry.orgnih.gov This transformation often involves multi-step sequences. While no direct one-step ring expansion of this compound is documented, it represents a potential pathway for derivatization.

Nucleophile-Induced Ring Cleavage Mechanisms

The chroman-4-one ring system is susceptible to cleavage upon reaction with strong nucleophiles. This reactivity stems from the electrophilic nature of the carbonyl carbon (C-4) and the ether linkage. While specific studies on this compound are not extensively documented, the general mechanism involves the initial attack of a nucleophile at the C-4 carbonyl group. This is often followed by a cascade of reactions leading to the opening of the pyranone ring.

In alkaline medium, for instance, the cleavage of the hetero ring of chromanones can occur, leading to the formation of pyrazolines and 2-hydroxychalcone (B1664081) derivatives when reacted with hydrazine (B178648) derivatives. researchgate.net This suggests that under basic conditions, nucleophiles can induce a retro-Michael type reaction, leading to ring opening. The presence of the electron-withdrawing fluorine atom at C-7 in this compound would likely enhance the electrophilicity of the carbonyl carbon, potentially facilitating this ring-opening process.

Skeletal Rearrangement and Recyclization Pathways

The chroman-4-one skeleton can undergo rearrangement and recyclization reactions to yield different heterocyclic systems. These transformations are often catalyzed by acids or bases and can lead to a diverse array of products. researcher.life For example, the reaction of 3-formylchromones with amines can lead to ring cleavage and subsequent recyclization to form 3,5-disubstituted 4-pyridinone frameworks. researchgate.net This process involves a cascade of C-O bond cleavage followed by C-C and C-N bond formation.

Furthermore, the reaction of chromanones with hydrazine derivatives under alkaline conditions can lead to the formation of pyrazolines. researchgate.net Another potential recyclization pathway for chroman-4-ones involves their conversion to benzoxazines. Benzoxazines can be synthesized through the reaction of a phenol (B47542), a primary amine, and formaldehyde, and the structural components of a chroman-4-one could potentially be rearranged to form such a heterocyclic system under specific reaction conditions. google.comresearchgate.netumons.ac.beresearchgate.netrsc.org

Functional Group Transformations and Manipulations at Adjacent Positions (C-2, C-3)

The C-2 and C-3 positions of the chroman-4-one ring offer opportunities for a variety of functional group transformations, enabling the synthesis of a wide range of derivatives.

Reactivity of the C-3 Position

The C-3 position of the chroman-4-one nucleus is particularly amenable to functionalization. Radical cascade cyclizations of o-allyloxybenzaldehydes have emerged as a powerful strategy for introducing a variety of substituents at this position. researchgate.net These reactions can be initiated by different radical precursors and can proceed through transition-metal-free, silver-catalyzed, or visible-light-promoted systems. researchgate.net

Visible-light-mediated dual acylation of alkenes also provides a route to 3-substituted chroman-4-ones. organic-chemistry.org Additionally, the Mannich reaction, a three-component condensation of an aldehyde, an amine, and a carbonyl compound, can be employed to introduce aminomethyl groups at the C-3 position. organic-chemistry.orgyoutube.com This reaction proceeds via the formation of an iminium ion, which then acts as an electrophile for the enolizable chroman-4-one.

Chemical Transformations of the Methyl Group at C-8

The methyl group at the C-8 position of this compound is a site for various chemical transformations, offering a handle for further derivatization.

Oxidation: The benzylic position of the C-8 methyl group is susceptible to oxidation. Treatment with strong oxidizing agents can convert the methyl group into a carboxylic acid. This transformation is a common reaction for alkyl groups attached to an aromatic ring. It is also possible to achieve partial oxidation to the corresponding aldehyde under controlled conditions using specific oxidizing agents. nih.gove-bookshelf.de

Halogenation: The C-8 methyl group can undergo free-radical halogenation, typically with N-bromosuccinimide (NBS) in the presence of a radical initiator, to introduce a halogen atom. This benzylic halide can then serve as a precursor for a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Catalyst-Mediated Transformations of this compound

Transition metal catalysis provides a powerful toolkit for the functionalization of the chroman-4-one scaffold, particularly at the aromatic ring.

Transition Metal-Catalyzed Cross-Coupling Reactions

The fluorine atom at the C-7 position of this compound can potentially act as a leaving group in transition metal-catalyzed cross-coupling reactions, although the C-F bond is generally strong. More commonly, a halogen (such as bromine or iodine) would be introduced at the C-7 position to facilitate these reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an aryl halide is a versatile method for forming carbon-carbon bonds. libretexts.orgtcichemicals.com A 7-halo-8-methylchroman-4-one could be coupled with various boronic acids or esters to introduce a wide range of aryl or vinyl substituents. The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a broad range of functional groups. nih.govrsc.orgresearchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgmdpi.com A 7-halo-8-methylchroman-4-one could be reacted with various alkenes to introduce substituted vinyl groups at the C-7 position. This reaction is a powerful tool for the construction of complex molecular architectures. researchgate.netresearchgate.netdntb.gov.ua

Organocatalytic Functionalization of the Chromanone Scaffold

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of various heterocyclic compounds, including the chromanone scaffold. These reactions offer a green and efficient alternative to traditional metal-catalyzed processes. For chroman-4-ones, organocatalytic strategies have been primarily focused on reactions involving the α- and β-positions of the carbonyl group, as well as cycloaddition reactions.

While direct examples of organocatalytic reactions on this compound are not explicitly documented, the general reactivity of the chromanone core suggests its susceptibility to such transformations. The electron-withdrawing nature of the fluorine atom at the 7-position would likely enhance the electrophilicity of the chromanone system, potentially facilitating nucleophilic additions. Conversely, the electron-donating methyl group at the 8-position might have a counteracting electronic effect and could also introduce steric hindrance.

Several organocatalytic reactions have been successfully applied to the broader class of chroman-4-ones and related chromones, providing a blueprint for the potential functionalization of this compound. These include domino Michael additions and cycloadditions. For instance, an organocatalytic domino formal double Michael cycloaddition of bifunctional chromone-oxindole synthons with nitroolefins has been reported to produce structurally complex chromanone-based spirocyclohexaneoxindoles with high stereoselectivity acs.org. This strategy capitalizes on the reactivity of the chromone (B188151) moiety to construct intricate molecular architectures acs.org.

Below is a table summarizing representative organocatalytic functionalizations of the broader chromanone and chromone scaffolds, which could be adapted for this compound.

Reaction TypeCatalystReactantsProduct TypeYield (%)Stereoselectivity
Domino Double Michael CycloadditionOrganocatalystChromone-oxindole synthon, NitroolefinChromanone-based spirocyclohexaneoxindoleup to 85>99% ee, >20:1 dr

Data inferred from studies on related chromone systems.

Mechanistic Investigations of this compound Reactivity

A detailed mechanistic investigation of the reactivity of this compound has not been specifically reported. However, the influence of its substituents on the general mechanistic pathways of chromanone reactions can be analyzed based on established principles and computational studies of related systems. The reactivity of the chromanone core is primarily dictated by the electrophilic nature of the carbonyl group at C4 and the potential for enolate formation at the C3 position.

The substituents on the aromatic ring play a crucial role in modulating this reactivity. Computational studies on substituted aromatic compounds have shown that substituents significantly influence their chemical and structural properties, including total energy, HOMO-LUMO gap, and chemical hardness ajpchem.org.

For instance, in a potential organocatalytic Michael addition, the enhanced acidity of the C3 protons due to the 7-fluoro substituent would facilitate the formation of the enolate intermediate, which is a key step in the catalytic cycle.

Furthermore, the steric bulk of the methyl group at the C8 position could influence the regioselectivity and stereoselectivity of certain reactions by hindering the approach of reactants to one face of the molecule.

Computational studies on 6-substituted 3-formyl chromone derivatives have demonstrated that electron-withdrawing and electron-donating groups significantly affect the biological and chemical properties of these molecules nih.gov. These studies utilize methods like analyzing the HOMO-LUMO gap and chemical hardness to understand reactivity nih.gov. Similar computational approaches could provide valuable insights into the mechanistic details of reactions involving this compound. The structure of 3-formyl chromone, with its reactive electrophilic centers, highlights the tunable reactivity of the chromone core based on its substitution pattern nih.gov.

The table below outlines the expected electronic and steric effects of the substituents in this compound and their potential influence on its reactivity.

SubstituentPositionElectronic EffectSteric EffectPotential Influence on Reactivity
Fluoro7Electron-withdrawing (-I)MinimalIncreases electrophilicity of C4, increases acidity of C3 protons
Methyl8Electron-donating (+I)ModerateDecreases electrophilicity of C4, may direct incoming reagents sterically

Advanced Spectroscopic Characterization for Structural Elucidation of 7 Fluoro 8 Methylchroman 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY):2D NMR experiments are essential for unambiguously assigning the signals from 1D spectra.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, connecting adjacent protons, for instance, between the aromatic protons and within the methylene (B1212753) groups of the chromanone ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximity between protons, helping to confirm the spatial arrangement of the substituents on the chroman-4-one core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is critical for determining the molecular formula and gaining structural insights.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 7-Fluoro-8-methylchroman-4-one, the most prominent and diagnostic peak would be the strong absorption band corresponding to the carbonyl (C=O) group stretch, typically found in the region of 1680-1750 cm⁻¹. Other characteristic absorptions would include C-H stretches for the aromatic and aliphatic portions of the molecule, C-O stretches for the ether linkage in the ring, and vibrations associated with the carbon-fluorine bond.

Without access to published spectra or research detailing the synthesis and characterization of this compound, any presentation of specific data tables or detailed findings would be speculative. The synthesis and full spectroscopic characterization of this compound would be required to generate the specific article requested.

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Assignment

Single-crystal X-ray crystallography stands as the gold standard for the direct and unambiguous determination of the molecular structure of crystalline solids. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, obtaining a suitable single crystal is the first and often most challenging step.

In cases where the molecule is chiral, for example, if a substituent were introduced at the 2- or 3-position of the chroman ring, X-ray crystallography can be used to determine the absolute configuration. This is typically achieved through the use of anomalous dispersion, especially if a heavier atom is present in the structure. spectroscopyeurope.com

Table 1: Representative Crystallographic Data for a Substituted Chroman-4-one Derivative (Hypothetical Data for Illustrative Purposes)

ParameterValue
Chemical FormulaC₁₀H₉FO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.72
b (Å)14.05
c (Å)8.91
β (°)112.86
Volume (ų)890.1
Z4
Calculated Density (g/cm³)1.45

This table is a hypothetical representation based on typical values for similar organic molecules and is intended for illustrative purposes only, as specific data for this compound is not available.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Stereochemical Analysis (if applicable for chiral derivatives)

For chiral derivatives of this compound, where enantiomers may exist, chiroptical spectroscopic methods are indispensable for determining the absolute configuration, particularly when suitable crystals for X-ray analysis cannot be obtained. acs.orggu.se These techniques measure the differential absorption of left and right circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region, arising from electronic transitions. The resulting spectrum, with positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule. The absolute configuration of a chiral chroman-4-one derivative can be determined by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations, often using time-dependent density functional theory (TD-DFT). nih.govsemanticscholar.org

Vibrational Circular Dichroism (VCD): VCD is the infrared counterpart to ECD and measures the differential absorption of left and right circularly polarized infrared light by vibrational transitions in a chiral molecule. researchgate.netnih.govbruker.comnih.gov VCD offers several advantages, including a greater number of spectral features compared to ECD, making it a powerful tool for stereochemical analysis. spectroscopyeurope.com The determination of absolute configuration using VCD also relies on the comparison of the experimental spectrum with that calculated for a specific enantiomer using DFT methods. acs.orgnih.gov This approach has been successfully applied to various chiral molecules, providing a reliable alternative to X-ray crystallography. spectroscopyeurope.comnih.gov

The application of these chiroptical techniques to a potential chiral derivative of this compound would involve the following steps:

Separation of the enantiomers using chiral chromatography.

Measurement of the ECD and/or VCD spectra for each enantiomer.

Computational modeling of the likely low-energy conformations of both the (R) and (S) enantiomers.

Calculation of the theoretical ECD and VCD spectra for each enantiomer.

Comparison of the experimental spectra with the calculated spectra to assign the absolute configuration.

Table 2: Chiroptical Spectroscopy Techniques for Stereochemical Analysis

TechniquePrincipleApplication
Electronic Circular Dichroism (ECD)Differential absorption of left and right circularly polarized UV-Vis light.Determination of absolute configuration of chiral molecules with chromophores.
Vibrational Circular Dichroism (VCD)Differential absorption of left and right circularly polarized infrared light.Determination of absolute configuration of chiral molecules, rich in structural information.

Theoretical and Computational Chemistry Studies on 7 Fluoro 8 Methylchroman 4 One

Electronic Structure Calculations

The arrangement of electrons within a molecule dictates its physical and chemical properties. Electronic structure calculations, particularly those employing density functional theory (DFT), provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding the molecule's stability and reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 7-fluoro-8-methylchroman-4-one, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. These calculations involve optimizing the molecular structure to find the lowest energy conformation.

Key energetic parameters that can be derived from DFT studies include the total energy, enthalpy, and Gibbs free energy. While specific DFT studies on this compound are not available, data from related chromone (B188151) derivatives suggest that the chromanone core would adopt a conformation to minimize steric hindrance between the substituents and the heterocyclic ring. The fluorine at the 7-position and the methyl group at the 8-position will influence the electron density and geometry of the benzene (B151609) ring.

Table 1: Predicted Ground State Energetic Parameters for this compound (Illustrative) (Note: These are hypothetical values based on typical DFT calculations for similar molecules and are for illustrative purposes.)

ParameterPredicted Value
Total Energy (Hartree)-652.78
Enthalpy (Hartree)-652.77
Gibbs Free Energy (Hartree)-652.82
Dipole Moment (Debye)3.15

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. libretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A smaller gap indicates that the molecule is more polarizable and more reactive.

For this compound, the electron-withdrawing fluorine atom and the electron-donating methyl group are expected to influence the energies of the frontier orbitals. The fluorine atom would likely lower the energy of both the HOMO and LUMO, while the methyl group would raise them. Their combined effect will determine the precise energy levels and the HOMO-LUMO gap. Computational studies on other fluorinated chromone derivatives have shown that fluorine substitution can modulate these electronic properties. d-nb.info

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) (Note: These are hypothetical values based on typical DFT calculations for similar molecules and are for illustrative purposes.)

Molecular OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.98
HOMO-LUMO Gap (ΔE)4.87

The distribution of electron density within a molecule is rarely uniform. Some atoms or regions will have a partial positive charge, while others will have a partial negative charge. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule.

Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

In this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative electrostatic potential, making it a likely site for interaction with electrophiles. The fluorine atom, being highly electronegative, will also contribute to a region of negative potential. The hydrogen atoms of the methyl group and the aromatic ring will likely exhibit positive electrostatic potential. DFT calculations on related chromone derivatives have been used to generate MEP maps to predict their reactive sites. d-nb.info

Conformational Analysis of this compound and its Derivatives

The chroman-4-one scaffold is not planar, and the heterocyclic ring can adopt different conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For this compound, the pyranone ring can exist in various conformations, such as half-chair, sofa, or twist-boat.

Computational methods can be used to calculate the relative energies of these different conformers to determine the most stable conformation. The substituents on the chromanone ring will play a significant role in determining the preferred conformation by influencing steric and electronic interactions. For instance, bulky substituents may favor a conformation that minimizes steric strain. While specific conformational analyses of this compound are not documented, studies on other substituted chroman-4-ones have highlighted the importance of these conformational preferences in their biological activity. acs.org

Reaction Pathway Modeling and Transition State Calculations

Computational chemistry can also be used to model chemical reactions, providing insights into reaction mechanisms, identifying intermediate structures, and calculating the energies of transition states. This information is crucial for understanding how a molecule is formed and for optimizing synthetic routes.

The synthesis of substituted chroman-4-ones can proceed through various reaction pathways. Computational modeling can be employed to investigate the feasibility of different synthetic routes to this compound. For example, a common method for synthesizing chroman-4-ones is the intramolecular cyclization of a substituted phenol (B47542).

Reaction pathway modeling would involve calculating the energy profile of the reaction, which includes the energies of the reactants, intermediates, transition states, and products. The activation energy, which is the energy difference between the reactants and the highest energy transition state, determines the rate of the reaction. By comparing the activation energies of different proposed mechanisms, the most likely reaction pathway can be identified. Studies on the synthesis of other chroman-4-one derivatives have utilized computational methods to elucidate reaction mechanisms. mdpi.comresearchgate.net

Energetic Profiles of Key Derivatization Reactions

The study of reaction mechanisms and energetics through computational chemistry provides invaluable insights into the feasibility, selectivity, and kinetics of chemical transformations. For this compound, theoretical calculations, particularly using Density Functional Theory (DFT), can be employed to model the energetic profiles of various potential derivatization reactions. These profiles map the potential energy of the system as it progresses from reactants to products, identifying transition states and intermediates along the reaction coordinate.

A key potential derivatization of this compound involves the reduction of the C4-carbonyl group. The stereochemical outcome of this reduction is of particular interest. Computational modeling can predict the energetic barriers for both axial and equatorial attack of a hydride reagent on the carbonyl carbon. The relative heights of these activation barriers would determine the preferred diastereomer of the resulting alcohol. The presence of the C8-methyl group is expected to introduce steric hindrance, which would be quantitatively modeled to predict its influence on the facial selectivity of the reduction.

Another important class of reactions for modifying the chromanone scaffold is electrophilic aromatic substitution on the benzene ring. The fluorine and methyl substituents exert significant directing effects. The fluorine atom at C7 is an ortho-, para-directing deactivator due to the interplay of its strong inductive electron-withdrawal and moderate mesomeric electron-donation. Conversely, the methyl group at C8 is an ortho-, para-directing activator. Computational studies can model the energies of the sigma-complex intermediates for electrophilic attack at the C5 and C6 positions. By comparing the calculated energies of these intermediates, a prediction of the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts acylation can be made. The energetic profiles would elucidate the combined electronic influence of the fluoro and methyl groups on the aromatic ring's reactivity.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The prediction of NMR chemical shifts through quantum chemical calculations has become a powerful tool for assigning experimental spectra and verifying proposed structures. nih.govuni-muenchen.denih.gov For this compound, computational methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT, can provide theoretical predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. rsc.orgnsf.gov

The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. nsf.gov The predicted chemical shifts for the aromatic protons and carbons would reflect the electronic perturbations induced by the fluorine and methyl substituents. The electron-withdrawing nature of the fluorine atom would generally lead to a downfield shift for nearby nuclei, while the electron-donating methyl group would cause an upfield shift.

Of particular interest is the prediction of the ¹⁹F NMR chemical shift. The ¹⁹F nucleus is highly sensitive to its electronic environment, making its chemical shift a valuable probe of molecular structure. nih.gov Computational models can predict the ¹⁹F chemical shift of the C7-fluorine, providing a benchmark for experimental verification. The correlation between predicted and experimental NMR data serves as a stringent test of the accuracy of the computed molecular geometry and electronic structure.

Theoretical IR and Raman Spectra Simulation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. cardiff.ac.ukselcuk.edu.tr Theoretical simulations of IR and Raman spectra can be performed by calculating the second derivatives of the energy with respect to the nuclear coordinates. These calculations yield the frequencies and intensities of the vibrational modes.

For this compound, a simulated vibrational spectrum would exhibit characteristic bands corresponding to its functional groups. Key predicted vibrations would include:

The C=O stretching frequency of the ketone in the pyranone ring.

The C-F stretching vibration.

Aromatic C-H and C-C stretching modes.

Aliphatic C-H stretching and bending modes of the methyl group and the chroman ring.

The computed frequencies are often systematically scaled to improve agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical model. selcuk.edu.trscifiniti.com The simulated spectra can aid in the assignment of complex experimental spectra and provide a basis for understanding how the vibrational modes are influenced by the electronic effects of the substituents. arxiv.org

Substituent Effects on Reactivity, Stability, and Conformation: A Computational Perspective

Influence of the Fluorine Atom on Aromaticity and Reactivity

The fluorine atom is a unique substituent in aromatic systems due to its high electronegativity and ability to participate in resonance. researchgate.netnih.gov Its influence on the aromaticity and reactivity of the benzene ring in this compound can be dissected using computational analysis. The introduction of fluorine generally leads to a decrease in the orbital energies due to its negative inductive effect. researchgate.net

Computationally, the effect of the fluorine atom can be analyzed through various metrics, including Natural Bond Orbital (NBO) analysis to quantify charge distribution and orbital interactions. While fluorine is strongly inductively electron-withdrawing, it also acts as a π-electron donor through resonance. stackexchange.com This dual role deactivates the ring towards electrophilic attack compared to benzene, yet directs incoming electrophiles to the ortho and para positions. In the context of this compound, this would influence the reactivity at the C5 and C6 positions. The addition of fluorine can also enhance the stability of the aromatic ring, a phenomenon sometimes referred to as "fluoromaticity," which involves the participation of fluorine's π-orbitals in the aromatic system. nih.gov Non-covalent interactions involving the fluorine atom can also play a role in the molecule's solid-state packing and interactions with other molecules. rsc.org

Stereoelectronic Role of the Methyl Group

Stereoelectronic effects arise from the spatial arrangement of orbitals and have a profound impact on molecular conformation, stability, and reactivity. pharmacy180.comwikipedia.orgpitt.eduimperial.ac.ukresearchgate.net The methyl group at the C8 position of this compound, while sterically influential, also engages in stereoelectronic interactions.

A primary stereoelectronic contribution of the methyl group is hyperconjugation. This involves the donation of electron density from the C-H σ-orbitals of the methyl group into adjacent empty or partially filled orbitals. In this molecule, hyperconjugation can occur with the π-system of the aromatic ring. Computational methods can quantify the energetic stabilization afforded by these interactions.

Advanced Applications in Chemical Research and Development Strictly Excluding Biological/clinical/safety Aspects

Development as a Precursor in Complex Heterocyclic Molecule Synthesis

The chromanone scaffold is a privileged structure in synthetic chemistry, serving as a foundational element for the construction of more elaborate molecular architectures. The presence of fluorine and methyl substituents in 7-Fluoro-8-methylchroman-4-one further enhances its utility as a precursor for a diverse range of complex heterocyclic molecules.

This compound serves as a valuable building block for the synthesis of novel and complex heterocyclic scaffolds. The reactivity of the carbonyl group at the 4-position allows for a variety of chemical transformations, including condensations, additions, and cyclizations. For instance, the Vilsmeier-Haack reaction, which is used to formylate active methylene (B1212753) groups, can be applied to chromanones to introduce a formyl group, as has been demonstrated with related hydroxychromanones. This formylated derivative can then undergo further heterocyclization reactions.

The fluorinated benzene (B151609) ring also influences the reactivity and potential for further functionalization. The electron-withdrawing nature of the fluorine atom can direct regioselective electrophilic aromatic substitution reactions, enabling the introduction of additional functional groups onto the aromatic core. This controlled functionalization is crucial for building molecular complexity and accessing novel chemical space. The synthesis of fluorinated tricyclic chromanones through tandem reactions of related fluorinated diketones highlights the potential of such fluorinated building blocks in creating intricate, multi-ring systems. rsc.orgrsc.org

Table 1: Potential Reactions for Scaffold Elaboration

Reaction Type Reagents Potential Product
Aldol (B89426) Condensation Aromatic aldehydes 3-Arylmethylene-7-fluoro-8-methylchroman-4-ones
Knoevenagel Condensation Active methylene compounds 3-Substituted-methylene-7-fluoro-8-methylchroman-4-ones
Vilsmeier-Haack Reaction POCl₃, DMF 7-Fluoro-3-formyl-8-methylchromen-4-one

This table presents theoretical applications based on known reactivity of the chromanone scaffold.

The unique spectroscopic properties often associated with fluorinated compounds make this compound an attractive precursor for the synthesis of chemical probes. The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance and high gyromagnetic ratio, providing a sensitive handle for monitoring chemical transformations and studying reaction mechanisms.

By incorporating the this compound core into larger molecules, researchers can utilize ¹⁹F NMR spectroscopy to:

Track the progress of a reaction involving the probe molecule.

Investigate non-covalent interactions with other molecules or materials.

Determine the local chemical environment of the fluorine atom.

The judicious introduction of fluorine can productively influence molecular conformation and electronic distribution, which are key parameters in mechanistic studies. nih.gov These probes can be designed to investigate a wide range of chemical phenomena, from catalysis to materials science, by providing detailed insights at the molecular level.

Role in Materials Science Research

The exploration of novel organic materials with tailored properties is a rapidly growing field of research. The structural and electronic features of this compound suggest its potential as a precursor in the development of advanced materials.

While this compound itself is not chiral, it can be readily converted into chiral derivatives. For example, reduction of the ketone at the C4 position can create a stereocenter. Asymmetric reduction or resolution of the resulting alcohol would yield enantiomerically pure or enriched products. These chiral building blocks are valuable precursors for the synthesis of optically active materials.

Chiral chromanone derivatives can be incorporated into polymers or liquid crystal phases to induce chirality, leading to materials with interesting chiroptical properties such as circular dichroism (CD) and circularly polarized luminescence (CPL). These properties are of interest for applications in optical data storage, displays, and sensors. The asymmetric synthesis of fluorinated tricyclic chromanones with multiple stereogenic centers demonstrates the feasibility of creating complex chiral structures from fluorinated precursors. rsc.org

The chromanone ring system, particularly when functionalized with polar groups like fluorine, can impart desirable properties to polymers. Incorporation of this compound derivatives as monomers or pendant groups in polymerization reactions could lead to materials with:

Enhanced thermal stability.

Modified solubility characteristics.

Specific dielectric properties.

The fluorine atom can engage in specific non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can influence the self-assembly and macroscopic properties of the resulting polymers. Theoretically, these functional polymers could find applications in areas such as organic electronics or as specialized coatings, though this remains a speculative and non-applied focus of research. The synthesis of diverse organic fluorides is of interest in materials science due to the unique properties conferred by fluorine. researchgate.net

Design of Ligands or Substrates for Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. The rigid bicyclic structure of the chromanone core makes it an interesting scaffold for the design of new ligands and substrates for such transformations.

The development of chiral ligands is crucial for the advancement of asymmetric catalysis. pharm.or.jp this compound can be chemically modified to introduce coordinating groups, such as phosphines or amines, that can bind to a metal center. The inherent rigidity of the chromanone backbone can help to create a well-defined chiral environment around the metal, which is essential for achieving high enantioselectivity in catalytic reactions.

Furthermore, derivatives of this compound can serve as prochiral substrates in asymmetric catalytic reactions. The ketone at the C4 position is a prochiral center, and its asymmetric reduction, for example, would provide a direct route to chiral chromanols. Studying the enantioselective transformation of such substrates can provide valuable insights into the mechanism of asymmetric induction and aid in the development of new and more efficient catalytic systems.

Table 2: Potential Applications in Asymmetric Catalysis

Application Description
Chiral Ligand Synthesis Derivatization of the chromanone scaffold to incorporate coordinating moieties for metal-catalyzed asymmetric reactions.
Prochiral Substrate Use in asymmetric reductions or other transformations of the C4-keto group to produce chiral chromanols.

| Mechanistic Studies | The fluorine atom can serve as a ¹⁹F NMR probe to study ligand-metal interactions and catalytic intermediates. |

This table presents theoretical applications based on the structural features of the compound and general principles of asymmetric catalysis.

Development of Novel Analytical Methods for Detection and Quantification in Research Settings

The development of robust analytical methods is crucial for the advancement of chemical research involving this compound. Accurate detection and quantification are essential for monitoring reaction progress, determining purity, and conducting various in vitro chemical studies. This section focuses on the application of chromatographic and spectrophotometric techniques for these purposes, excluding any biological or clinical contexts.

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Reaction Monitoring

Chromatographic techniques are indispensable tools for the separation and analysis of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

A typical HPLC method for the analysis of this compound would involve a reversed-phase column, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The elution of the compound is monitored using a UV detector, as the chromanone structure possesses a chromophore that absorbs UV radiation. researchgate.net

For reaction monitoring, small aliquots of the reaction mixture can be periodically injected into the HPLC system. The appearance of the product peak and the disappearance of the reactant peaks can be tracked over time to determine the reaction kinetics and endpoint. For purity analysis, the area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound
ParameterCondition
ColumnReversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseIsocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Expected Retention Time~ 5.8 min

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the separation and analysis of volatile compounds. For a compound like this compound, which has a moderate molecular weight, GC can be a suitable method, provided it has sufficient volatility and thermal stability. The separation in GC is achieved by partitioning the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column.

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for quantification but also mass spectral data for structural confirmation. nih.gov This is particularly useful for identifying impurities and byproducts in a sample.

Table 2: Hypothetical GC-MS Parameters for the Analysis of this compound
ParameterCondition
ColumnCapillary column with a 5% phenyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate of 1.2 mL/min
Injector Temperature250 °C
Oven Temperature ProgramInitial temperature of 150 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS DetectorElectron Ionization (EI) at 70 eV
Mass Rangem/z 50-400

Spectrophotometric Methods for Quantitative Analysis in Chemical Studies

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The chromanone core of this compound contains a benzoyl system which gives rise to characteristic absorption bands in the UV region. researchgate.net

The quantitative analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of this compound in a sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

The UV spectrum of a chromanone derivative typically shows two main absorption bands. semanticscholar.org Band I, in the region of 300-380 nm, is associated with the cinnamoyl system (B ring and the heterocyclic C ring), while Band II, between 240-280 nm, is due to the benzoyl system (A ring). researchgate.netmedwinpublishers.com The exact position and intensity of these bands can be influenced by the substitution pattern on the aromatic rings.

Table 3: Predicted UV-Visible Spectral Data for this compound in Methanol
Absorption BandPredicted λmax (nm)Origin
Band I~ 320 nmπ → π* transition in the cinnamoyl system
Band II~ 265 nmπ → π* transition in the benzoyl system

This spectrophotometric method is particularly useful for rapid concentration determination in various in vitro chemical assays where the compound is the primary absorbing species in the solution.

Future Research Directions and Challenges

Untapped Synthetic Avenues for 7-Fluoro-8-methylchroman-4-one and its Analogues

While classical methods for chromanone synthesis exist, the development of novel, efficient, and stereoselective routes to specifically substituted analogues like this compound remains a significant goal. Future research is likely to pivot away from lengthy, linear syntheses towards more elegant and convergent strategies.

One promising area is the expansion of multicomponent reactions. A one-pot, four-component strategy has been successfully developed for synthesizing highly substituted fluoro chromenone derivatives, which could be adapted for chromanone targets. researchgate.net Further exploration could involve developing novel cascade or tandem reactions that construct the fluorinated chromanone core in a single, uninterrupted sequence. For instance, an organo-tandem reaction involving Michael addition/cycloketalization/hemiacetalization has been used for the enantioselective synthesis of complex fluorinated tricyclic chromanones, a methodology that could be modified for simpler bicyclic systems. rsc.org

Asymmetric synthesis represents another critical frontier. The development of chiral catalysts (both organocatalysts and transition metal complexes) that can control the stereochemistry of chromanone analogues is highly desirable. The enantioselective synthesis of fluorinated chromanones with multiple stereogenic centers has been achieved using chiral amine catalysts, demonstrating the feasibility of this approach. rsc.org Applying these principles to generate enantiopure this compound analogues could unlock new biological investigations.

Late-stage fluorination is also an attractive, albeit challenging, avenue. Developing methods to selectively introduce a fluorine atom onto a pre-formed 8-methylchroman-4-one (B1313701) scaffold would provide rapid access to the target molecule and its derivatives. This requires overcoming the challenge of regioselectivity in electrophilic or nucleophilic fluorination reactions on an already substituted aromatic ring. pharmtech.commdpi.com

Table 1: Emerging Synthetic Strategies for Fluorinated Chromanones

Synthetic Strategy Description Potential Advantages Key Challenges
Asymmetric Organocatalysis Use of small chiral organic molecules to catalyze the enantioselective formation of the chromanone ring. Metal-free, lower toxicity, high enantioselectivity. rsc.org Catalyst loading, substrate scope, scalability.
Multicomponent Reactions Combining three or more reactants in a single operation to form the product, which incorporates portions of all reactants. High atom economy, operational simplicity, rapid library generation. researchgate.net Optimization of reaction conditions, control of selectivity.
Late-Stage C-H Fluorination Direct introduction of a fluorine atom onto an existing chromanone scaffold using advanced fluorinating agents and catalysts. Rapid access to fluorinated analogues from common precursors. Regioselectivity, functional group tolerance, harsh reagents. mdpi.com
Flow Chemistry Synthesis Performing reactions in a continuously flowing stream rather than a batch-wise process. Enhanced safety, improved heat and mass transfer, potential for scalability. Specialized equipment, reaction optimization for flow conditions.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of this compound is dictated by the interplay of its functional groups: the ketone, the activated aromatic ring, and the carbon-fluorine bond. The electron-withdrawing nature of the fluorine atom at the 7-position significantly influences the electron density of the aromatic ring, potentially opening up novel avenues for nucleophilic aromatic substitution (SNAr) reactions, a transformation typically difficult for chromanones.

Conversely, the directing effects of the ortho-methyl and para-alkoxy groups could be exploited for regioselective electrophilic aromatic substitution at the 5- and 6-positions. Research into these reactions could uncover unprecedented functionalization patterns. Furthermore, the carbonyl group and its adjacent α-carbon provide a handle for a wide range of transformations, including aldol (B89426) condensations, Mannich reactions, and α-functionalization. The influence of the fluorine atom on the acidity of the α-protons and the reactivity of the carbonyl group has yet to be systematically studied.

Future work could also focus on transition-metal-catalyzed cross-coupling reactions at the C-F bond, which, while challenging, would represent a powerful tool for derivatization. Another area of interest is the photochemical reactivity of fluorinated chromanones, exploring potential cycloadditions or rearrangements under UV irradiation.

Advancements in Scalable and Sustainable Synthesis of Fluorinated Chromanones

The practical application of any compound is contingent upon its availability through a scalable and sustainable synthesis. Many current academic methods for synthesizing fluorinated heterocycles rely on expensive reagents, stoichiometric amounts of catalysts, or hazardous fluorinating agents, making them unsuitable for large-scale production. pharmtech.comnih.gov

Future research must prioritize the development of robust and practical routes. This includes designing processes that minimize waste, avoid protecting groups, and utilize catalytic rather than stoichiometric reagents. nih.gov The use of modern catalytic fluorination agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) in combination with efficient transition metal or organocatalytic systems is a step in this direction. mdpi.com

One-pot syntheses, where multiple steps are performed in a single reaction vessel, are particularly attractive for improving efficiency and reducing the environmental impact. researchgate.net Moreover, exploring alternative energy sources, such as microwave irradiation or mechanochemistry, could lead to faster reaction times and reduced energy consumption. The development of a practical, multigram-scale synthesis is a crucial challenge that must be addressed to facilitate broader investigation and application of this compound. researchgate.net

Integration of Advanced Computational Methods with Experimental Data for Predictive Chemistry

Computational chemistry offers a powerful toolkit for accelerating the research and development of novel fluorinated chromanones. emerginginvestigators.org Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the structure, stability, and electronic properties of this compound. d-nb.info

Future research should focus on a synergistic approach where computational modeling is used to predict reactivity and guide experimental design. For example, computational studies can:

Predict Reaction Outcomes: Model transition states to predict the regioselectivity of electrophilic or nucleophilic substitution on the chromanone core.

Elucidate Reaction Mechanisms: Investigate the step-by-step pathway of novel transformations, helping to optimize reaction conditions. d-nb.info

Design Novel Analogues: Screen virtual libraries of related fluorinated chromanones to identify derivatives with desirable electronic or steric properties before committing to their synthesis.

Simulate Spectroscopic Data: Calculate NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds.

By integrating predictive computational models with empirical laboratory data, researchers can significantly reduce the number of experiments needed, saving time, resources, and minimizing waste, thereby accelerating the discovery of new synthetic methods and applications.

Table 2: Computational Approaches in Fluorinated Compound Research

Computational Method Application Area Predicted Properties/Outcomes
Density Functional Theory (DFT) Reaction Mechanism & Reactivity Transition state energies, activation barriers, reaction pathways, regioselectivity. d-nb.info
Quantum Theory of Atoms in Molecules (QTAIM) Chemical Bonding Analysis Electron density, bond character, intermolecular interactions. d-nb.info
Molecular Docking Medicinal Chemistry (Hypothetical) Binding affinity and mode of interaction with biological targets. d-nb.info
Time-Dependent DFT (TD-DFT) Spectroscopic Prediction Electronic transitions, UV-Vis absorption spectra, photophysical properties.

Potential for Exploration in Interdisciplinary Chemical Fields

While fluorinated chromanones are primarily explored for their potential biological activity, their unique physicochemical properties make them attractive candidates for other interdisciplinary fields. The strong polarity and high stability of the carbon-fluorine bond can impart useful characteristics for applications in materials science and catalysis.

Advanced Materials: The introduction of the polar C-F bond can influence molecular self-assembly and bulk properties like melting point and solubility. Fluorinated chromanones could be investigated as building blocks for liquid crystals, polymers with tailored thermal stability, or as components in organic light-emitting diodes (OLEDs), where fluorine substitution is often used to tune electronic energy levels.

Novel Catalytic Systems: The chromanone scaffold could be modified to act as a ligand for transition metal catalysts. The fluorine atom would act as an electronic probe, allowing for the fine-tuning of the catalyst's electronic properties and, consequently, its reactivity and selectivity. Exploring these compounds as chiral ligands in asymmetric catalysis is a particularly intriguing possibility.

The exploration of this compound and its analogues beyond traditional disciplinary boundaries presents a significant opportunity for innovation, potentially leading to the discovery of new functional materials or more efficient catalytic processes. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.